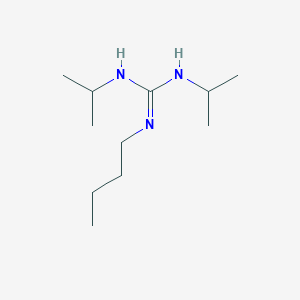

1-Butyl-2,3-diisopropylguanidine

Description

1-Butyl-2,3-diisopropylguanidine is a guanidine derivative characterized by a central guanidine core substituted with a butyl group at the 1-position and isopropyl groups at the 2- and 3-positions. Guanidines are highly basic compounds due to the resonance stabilization of their conjugate acids, making them valuable in catalysis, organic synthesis, and ionic liquid (IL) chemistry.

Properties

Molecular Formula |

C11H25N3 |

|---|---|

Molecular Weight |

199.34 g/mol |

IUPAC Name |

2-butyl-1,3-di(propan-2-yl)guanidine |

InChI |

InChI=1S/C11H25N3/c1-6-7-8-12-11(13-9(2)3)14-10(4)5/h9-10H,6-8H2,1-5H3,(H2,12,13,14) |

InChI Key |

KUGOAVWLRXOHOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=C(NC(C)C)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2,3-diisopropylguanidine typically involves the reaction of N,N,N’,N’-tetramethylurea with triphosgene in an anhydrous toluene solution under argon atmosphere. The reaction mixture is cooled to approximately 10°C using an ice bath. After the addition of tert-butylamine, the mixture is heated under reflux for several hours. The resulting product is purified by distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are carefully controlled to optimize the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2,3-diisopropylguanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is a commonly used reducing agent.

Substitution: Nucleophiles such as halides and amines are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidines.

Scientific Research Applications

1-Butyl-2,3-diisopropylguanidine has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Butyl-2,3-diisopropylguanidine involves its strong basicity, which allows it to act as a catalyst in various chemical reactions. The compound interacts with molecular targets such as nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The pathways involved include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on imidazolium- and pyrazolium-based ILs, which differ in their cationic cores but share similarities in alkyl chain substituents. Below is a detailed comparison based on available

Table 1: Key Properties of Selected Ionic Liquids

Key Observations:

Cationic Core Influence :

- Imidazolium vs. Pyrazolium : Pyrazolium-based ILs exhibit lower conductivity and higher viscosity compared to imidazolium analogs due to stronger cation-anion interactions and reduced conformational flexibility . For example, 1-butyl-2-methylpyrazolium [Tf₂N]⁻ has a conductivity of 2.1 mS/cm, whereas imidazolium analogs (e.g., 1-butyl-3-methylimidazolium [Tf₂N]⁻) typically exceed 3.5 mS/cm.

- Guanidine Derivatives : Guanidines are more basic than imidazolium or pyrazolium cations, which may enhance their solubility in polar solvents and alter aggregation behavior. However, direct data on 1-butyl-2,3-diisopropylguanidine are lacking.

Alkyl Chain Effects :

- Longer alkyl chains (e.g., hexyl or benzyl groups in imidazolium ILs) increase hydrophobicity and reduce critical micelle concentrations (CMCs) in surfactant applications . The butyl group in this compound may similarly modulate solubility but with added steric hindrance from isopropyl substituents.

Anion Dependence :

- Bromide and chloride anions in imidazolium ILs lower melting points (e.g., 99–105°C) compared to bulkier anions like triflate or [Tf₂N]⁻ . Guanidine salts with smaller anions (e.g., Cl⁻) may exhibit higher melting points due to stronger ionic interactions.

Research Findings and Gaps

Aggregation Behavior :

- Pyrazolium ILs form distinct aggregates (head-to-tail vs. head-to-head) influenced by cation-anion interactions, as shown by NMR and DFT studies . Guanidine derivatives may exhibit unique aggregation due to their planar structure and strong hydrogen-bonding capacity.

Synthetic Accessibility :

- Imidazolium and pyrazolium ILs are commercially available (e.g., Kanto Reagents catalog ), whereas guanidine-based ILs require specialized synthesis, limiting comparative data.

Performance in Applications :

- Imidazolium ILs dominate in catalysis and electrochemistry due to their balanced viscosity and conductivity. Guanidine derivatives could outperform them in basicity-driven reactions (e.g., CO₂ capture) but may face challenges in thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.